3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester
Description
3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester is a heterocyclic compound featuring a benzoxazoline core (a partially saturated 1,3-benzoxazole ring system). The structure includes a 5-chloro substituent and an ethyl ester group at the carboxylic acid position. The dihydro nature of the benzoxazoline ring may enhance reactivity compared to fully aromatic analogs, making it a candidate for further synthetic modification .
Properties
CAS No. |
24963-24-4 |
|---|---|
Molecular Formula |
C10H8ClNO4 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3 |
InChI Key |
PXGIZDAJJVNROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-1,3-Benzoxazol-2(3H)-one
The foundational step involves cyclocondensation of 2-amino-4-chlorophenol (7.15 g, 0.05 mol) with urea (3 g, 0.05 mol) in dimethylformamide (DMF) (10 mL) under reflux at 60°C for 3 hours. Ammonia gas evolution confirms reaction progress. Post-reaction, the mixture is quenched in ice water, yielding a precipitate that is recrystallized from ethanol. This intermediate, 5-chloro-1,3-benzoxazol-2(3H)-one (P1A), is characterized by:
Ethyl Ester Formation
The intermediate P1A undergoes esterification with ethyl chloroformate in acetonitrile under reflux (60°C, 4 hours). A molar ratio of 1:1.2 (P1A:ethyl chloroformate) optimizes yield. The crude product is purified via recrystallization (ethanol), achieving a yield of 68–72%. Key analytical data includes:
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.25–7.45 (m, 3H, aromatic).
-
Mass Spectrometry : m/z 241.63 [M]⁺, consistent with the molecular formula C₁₀H₈ClNO₄.
Nucleophilic Substitution Using Chloroacetic Acid Derivatives
Reaction with Chloroacetyl Chloride
An alternative route employs 5-chloro-2-hydroxybenzoxazole reacting with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (1.5 equiv) acts as a base, facilitating nucleophilic attack at the carbonyl carbon. After 2 hours, the mixture is warmed to room temperature, quenched with water, and extracted with DCM. Evaporation yields the ethyl ester after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization of Reaction Conditions
-
Temperature : Reactions below 10°C minimize side products (e.g., di-ester formation).
-
Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity compared to THF or toluene.
-
Catalysis : Bronsted acids (e.g., p-toluenesulfonic acid) increase esterification rates but risk hydrolyzing the benzoxazole ring.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation Route | Nucleophilic Substitution Route |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Reaction Time | 7 hours (total) | 4 hours |
| Purification Complexity | Moderate (recrystallization) | High (column chromatography) |
| Scalability | Suitable for >100 g batches | Limited to <50 g scales |
The cyclocondensation route offers superior yields and scalability but requires stringent temperature control during urea decomposition. Conversely, nucleophilic substitution is faster but less atom-economical due to stoichiometric base use.
Mechanistic Insights
Cyclocondensation Mechanism
-
Urea Activation : Urea dehydrates to isocyanic acid (HNCO) under heat, which reacts with 2-amino-4-chlorophenol to form a carbamate intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen on the carbamate carbonyl generates the benzoxazolone ring.
-
Esterification : Ethyl chloroformate acylates the nitrogen, with DMF stabilizing the transition state via coordination to the carbonyl oxygen.
Side Reactions and Mitigation
-
Di-Ester Formation : Excess ethyl chloroformate leads to O- and N-di-ester byproducts. Controlled reagent addition (dropwise over 30 minutes) suppresses this.
-
Ring-Opening Hydrolysis : Trace water hydrolyzes the benzoxazole ring to 2-amino-4-chlorophenol derivatives. Anhydrous conditions (molecular sieves) are critical.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
The compound exhibits stability in anhydrous ethanol at 25°C for 6 months but degrades in aqueous solutions (pH <3 or >9) via ester hydrolysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxazoline derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have investigated the anticancer activities of benzoxazole derivatives, including 3-benzoxazolinecarboxylic acid derivatives. For instance, research has shown that certain substituted benzoxazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. A study highlighted the design and synthesis of novel 4-chloro-1,3-benzoxazole derivatives, which were evaluated for their biological potency, including antimicrobial and anticancer activities. The compounds demonstrated significant cell viability reduction in cancer cells, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In a study focusing on the synthesis of benzoxazole derivatives, several compounds exhibited appreciable antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds against bacterial strains .
Polymer Chemistry
3-Benzoxazolinecarboxylic acid derivatives are also explored in polymer chemistry as additives or monomers for synthesizing advanced materials. Their unique chemical structure allows for modifications that can enhance the thermal and mechanical properties of polymers. Research into these applications is ongoing, with preliminary findings suggesting improvements in material durability and resistance to environmental factors.
Synthetic Routes
The synthesis of 3-benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester typically involves multi-step organic reactions, including cyclization processes that yield high-purity products. Techniques such as liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used to characterize these compounds .
Case Study: Synthesis Methodology
A detailed case study outlines a synthetic pathway involving the reaction of benzoxazole derivatives with various reagents under controlled conditions. The study provides a schematic representation of the reaction steps, demonstrating the efficiency and yield of the synthesized compound.
Data Tables
Mechanism of Action
The mechanism of action of 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The chloro and oxo groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Differences :
- The dihydrobenzoxazole core in the target compound and ’s analog introduces partial saturation, increasing susceptibility to ring-opening reactions compared to aromatic benzoxazoles (e.g., ) .
- Isoxazole derivatives () exhibit distinct electronic properties due to the oxygen-nitrogen ring system, often leading to varied biological activity compared to benzoxazoles .
Substituent Effects :
- The 5-chloro group in the target compound and ’s analog enhances electrophilicity, facilitating nucleophilic substitution reactions. This substitution is absent in ’s compound, reducing its reactivity .
- Ester Groups : Ethyl esters (target and ) may offer improved lipid solubility compared to methyl esters (), influencing bioavailability and metabolic stability .
Applications and Reactivity :
Biological Activity
3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester (CAS Number: 24963-24-4) is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and other pharmacological effects.
- Molecular Formula : C₁₀H₈ClNO₄
- Molecular Weight : 241.63 g/mol
- Density : 1.48 g/cm³
- Boiling Point : 354°C
- Flash Point : 167.9°C
Biological Activity Overview
Research indicates that compounds within the benzoxazole class exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific activity of 3-benzoxazolinecarboxylic acid derivatives has been documented in various studies.
Antibacterial Activity
Studies have shown that benzoxazole derivatives possess antibacterial properties, particularly against Gram-positive bacteria. In a screening test involving multiple compounds, some exhibited selective activity against Bacillus subtilis, while others showed limited efficacy against Escherichia coli .
Table 1: Antibacterial Activity of 3-Benzoxazolinecarboxylic Acid Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Staphylococcus aureus | 16 µg/mL |
Antifungal Activity
The antifungal potential of benzoxazole derivatives has also been investigated. Some studies report that these compounds can inhibit the growth of fungal pathogens such as Candida albicans. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the benzoxazole ring enhance antifungal activity .
Anticancer Activity
Benzoxazole derivatives have been recognized for their cytotoxic effects on various cancer cell lines. Research indicates that several derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells. For instance, compounds derived from the benzoxazole scaffold have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | A549 (Lung) | 20 |
| Compound F | PC3 (Prostate) | 10 |
The mechanisms underlying the biological activities of benzoxazole derivatives often involve the inhibition of specific enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, some compounds may act as enzyme inhibitors or interfere with DNA synthesis in cancer cells .
Case Studies
- Antimicrobial Screening : A study screened various benzoxazole derivatives for their antimicrobial properties using standard bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The findings highlighted a promising selectivity for cancer cells over normal cells, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Benzoxazolinecarboxylic acid derivatives, and how can reaction efficiency be optimized?
- Answer : A widely used method involves condensation reactions between heterocyclic amines (e.g., aminophenols or aminothiols) and diethyl oxalate or other ester-forming reagents. For example, ethyl 2-benzothiazolecarboxylate was synthesized via condensation of 2-aminobenzenethiol with diethyl oxalate under mild conditions . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Reaction progress can be monitored via TLC or HPLC to identify intermediate formation and minimize side products.
Q. How can researchers characterize the structural and spectroscopic properties of this compound?
- Answer : Key techniques include:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for structurally similar ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate .
- NMR spectroscopy : Use , , and -NMR (if applicable) to verify substituent positions and purity. Compare chemical shifts with NIST reference data for validation .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?
- Answer : Quantum chemical calculations (e.g., DFT) can predict reaction energetics, transition states, and regioselectivity. For instance, reaction path search algorithms combined with experimental validation (as proposed by ICReDD) enable rapid identification of optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . Computational tools like Gaussian or ORCA can model electron density distributions to guide functionalization at the 5-chloro or oxo positions.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Answer :
- Dynamic effects in NMR : If X-ray data shows a planar oxazoline ring but NMR indicates conformational flexibility, perform variable-temperature NMR to detect rotational barriers or tautomerism.
- Solvent-induced shifts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
- Cross-validation : Use complementary techniques like IR spectroscopy (C=O stretching frequencies) or polarimetry (if chiral centers exist) to reconcile discrepancies .
Q. How can researchers design experiments to study the hydrolytic stability of the ethyl ester group under physiological conditions?
- Answer :
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C and monitor ester cleavage via HPLC or LC-MS.
- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) to mimic metabolic pathways.
- Kinetic analysis : Calculate rate constants () and activation energy () using Arrhenius plots to predict shelf-life or bioavailability .
Q. What methodologies enable the synthesis of isotopically labeled analogs for metabolic or mechanistic studies?
- Answer :
- Isotope incorporation : Use -labeled diethyl oxalate or -labeled ethanol in esterification steps.
- Position-specific labeling : Introduce into the benzoxazoline ring via precursor amines (e.g., -2-amino-4-chlorophenol).
- Validation : Confirm isotopic purity via isotope-ratio mass spectrometry (IRMS) or -NMR satellite peaks .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the biological activity of this compound?
- Answer :
- Dose range : Test concentrations spanning 3–5 log units (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
- Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO/saline).
- Statistical rigor : Use ≥3 biological replicates and nonlinear regression models (e.g., Hill equation) for curve fitting.
Q. What experimental approaches can identify degradation products during long-term storage?
- Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–3 months.
- Degradant profiling : Use LC-MS/MS to detect oxidation (e.g., oxo group conversion), hydrolysis (free carboxylic acid), or dimerization products.
- Forced degradation : Treat with radical initiators (e.g., AIBN) to simulate oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
